Cyclopentyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate
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Overview
Description
Cyclopentyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate is a versatile chemical compound with a unique structure that offers potential for various scientific research applications. This compound is known for its potential use in drug discovery, material synthesis, and catalysis.
Mechanism of Action
Target of Action
The primary target of Cyclopentyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation . The activation of these channels results in the modulation of cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It is noted that the compound displaysnanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
The activation of GIRK channels by this compound leads to the modulation of cell excitability . This can have various effects depending on the specific physiological context, including potential impacts on pain perception, epilepsy, reward/addiction, and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly, the synthesis involves the use of reagents such as cyclopentylamine, piperidine derivatives, and sulfur-containing compounds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and consistency. The process often includes steps such as solvent extraction, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .
Scientific Research Applications
Cyclopentyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclopentyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate include:
- Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate
- This compound derivatives with different substituents
Uniqueness
What sets this compound apart is its unique structure, which offers distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
cyclopentyl N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4S/c18-15(21-14-3-1-2-4-14)16-12-5-8-17(9-6-12)13-7-10-22(19,20)11-13/h12-14H,1-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMBILGATNCDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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